molecular formula C18H21N3O3 B2698390 4-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one CAS No. 1326898-70-7

4-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one

Cat. No. B2698390
M. Wt: 327.384
InChI Key: SWGRTNARCCFXPK-UHFFFAOYSA-N
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Description

The compound “4-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one” appears to be a complex organic molecule. It contains a pyrrolidin-2-one group, which is a type of lactam (a cyclic amide). It also contains a 1,2,4-oxadiazole ring and a methoxyphenyl group.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrrolidin-2-one ring, the 1,2,4-oxadiazole ring, and the attachment of the cyclopentyl and methoxyphenyl groups. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups in space. The presence of the lactam could introduce some rigidity into the molecule, and the different groups could have various effects on the overall polarity and reactivity of the molecule.



Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. The lactam could potentially undergo hydrolysis, and the oxadiazole ring might be susceptible to reactions with nucleophiles or electrophiles.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, solubility, stability, and reactivity would all be influenced by the arrangement of the different functional groups in the molecule.


Safety And Hazards

Without specific data, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it.


Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activity.


properties

IUPAC Name

4-(5-cyclopentyl-1,2,4-oxadiazol-3-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-23-15-8-6-14(7-9-15)21-11-13(10-16(21)22)17-19-18(24-20-17)12-4-2-3-5-12/h6-9,12-13H,2-5,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWGRTNARCCFXPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C3=NOC(=N3)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one

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